molecular formula C6H5BrF2N2 B2572925 3-Bromo-5-(difluoromethyl)pyridin-2-amine CAS No. 1803571-23-4

3-Bromo-5-(difluoromethyl)pyridin-2-amine

Cat. No. B2572925
CAS RN: 1803571-23-4
M. Wt: 223.021
InChI Key: WWWXERZMWVASBE-UHFFFAOYSA-N
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Description

3-Bromo-5-(difluoromethyl)pyridin-2-amine is a chemical compound with the CAS number 1803571-23-4 . It is a solid substance with an orange to dark orange color .


Molecular Structure Analysis

The molecular formula of 3-Bromo-5-(difluoromethyl)pyridin-2-amine is C6H5BrF2N2 . The InChI code is 1S/C6H5BrF2N2/c7-4-1-3 (5 (8)9)2-11-6 (4)10/h1-2,5H, (H2,10,11) .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 287.1±35.0 °C and a predicted density of 1.727±0.06 g/cm3 . The pKa is predicted to be 2.31±0.50 .

Scientific Research Applications

Catalysis and Synthesis

  • Selective Amination : A study demonstrated the selective amination of polyhalopyridines using a palladium-xantphos complex. This process predominately yielded a high isolation of a specific pyridine product, showcasing the utility of 3-Bromo-5-(difluoromethyl)pyridin-2-amine in selective amination reactions (Ji, Li, & Bunnelle, 2003).

  • Efficient Synthesis of Pyridine Derivatives : The compound was used in a palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. Density functional theory (DFT) studies provided insights into reaction pathways and potential applications in liquid crystals and biological activities (Ahmad et al., 2017).

Molecular and Structural Studies

  • Asymmetric Tripodal Ligands : Research involving the synthesis of asymmetric tripodal ligands, including derivatives of 3-Bromo-5-(difluoromethyl)pyridin-2-amine, highlighted their potential in creating complex geometries and coordination with metal ions. Such studies are crucial in understanding the steric hindrances and asymmetries in molecular structures (Benhamou et al., 2011).

  • Spectroscopic and Optical Studies : Investigations on related bromo-pyridine compounds using spectroscopic methods like FT-IR and NMR, and computational approaches like DFT, have been conducted to understand their molecular behavior. This research is vital for assessing the electronic properties and potential applications in materials science (Vural & Kara, 2017).

Biomedical Research

  • DNA and Antimicrobial Activities : Some studies have explored the interactions of similar bromo-pyridine compounds with DNA and their antimicrobial properties. These investigations are significant for developing new therapeutic agents and understanding the biological activities of such compounds (Vural & Kara, 2017).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302+H312+H332;H315;H318;H335 . Precautionary statements include P260;P301+P312;P280 .

properties

IUPAC Name

3-bromo-5-(difluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2,5H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWXERZMWVASBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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